What are the chemical properties of 2-Toluidine-13C6?
What are the chemical properties of 2-Toluidine-13C6?
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Toluidine-¹³C₆
Abstract: This technical guide provides a comprehensive overview of 2-Toluidine-¹³C₆, a stable isotope-labeled aromatic amine. Designed for researchers, analytical scientists, and professionals in drug development and toxicology, this document details the compound's fundamental chemical and physical properties, spectroscopic characteristics, and critical applications as an internal standard. By integrating field-proven insights with established scientific principles, this guide explains the causality behind experimental choices, particularly in the context of quantitative analysis using isotope dilution mass spectrometry.
Core Physicochemical and Isotopic Properties
2-Toluidine-¹³C₆ is the isotopically labeled form of 2-toluidine (o-toluidine), an aromatic amine used in the synthesis of dyes and pesticides.[1][2] The key distinction is the substitution of the six carbon atoms in the benzene ring with the stable, heavier isotope, carbon-13. This isotopic enrichment is the foundation of its utility in modern analytical chemistry, providing a precise mass shift that makes it an ideal internal standard for quantitative analysis.[3][4]
The unlabeled compound, o-toluidine, is recognized as a probable human carcinogen, a classification that must be rigorously applied to its isotopically labeled counterpart.[2][5] Its presence as a contaminant or metabolite in products like hair dyes necessitates sensitive and accurate detection methods, a primary application for 2-Toluidine-¹³C₆.[6]
Key Chemical Data Summary
All quantitative data for 2-Toluidine-¹³C₆ and its unlabeled analogue are summarized below for direct comparison.
| Property | 2-Toluidine-¹³C₆ | o-Toluidine (Unlabeled Analog) | Data Source(s) |
| Chemical Name | 2-Methylaniline-¹³C₆ | 2-Methylaniline | [6][7] |
| Synonyms | o-Toluidine-¹³C₆, 1-Amino-2-methylbenzene-¹³C₆ | o-Aminotoluene, 2-Aminotoluene | [8][9][10] |
| CAS Number | 1329837-29-7 | 95-53-4 | [8][11] |
| Molecular Formula | ¹³C₆CH₉N | C₇H₉N | [6][8][11] |
| Molecular Weight | 113.11 g/mol | 107.15 g/mol | [7][8][11][12] |
| Accurate Mass | 113.09 Da | 107.07 Da | [7][8] |
| Appearance | Brown Oil | Light yellow liquid, darkens with age | [6][7] |
| Isotopic Purity | ≥99 atom % ¹³C | Not Applicable | [12] |
| Mass Shift | M+6 | Not Applicable | [12] |
| Boiling Point | Not specified | 199–200 °C | [1] |
| Melting Point | Not specified | -23 °C | [1] |
| Flash Point | Not specified | 87 °C (closed cup) | [12] |
| Solubility | Not specified | Poorly soluble in water; soluble in acidic water | [1] |
| Storage | 2–8°C Refrigerator, protected from light | Ambient, protected from light and air | [6][7] |
Spectroscopic Characterization and Analytical Workflow
The primary value of 2-Toluidine-¹³C₆ lies in its behavior in spectroscopic analysis, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Mass Spectrometry (MS) Analysis
In mass spectrometry, the M+6 mass shift of 2-Toluidine-¹³C₆ relative to the natural analyte provides an unambiguous signal, free from isotopic crosstalk.[12] This makes it the gold standard for Isotope Dilution Mass Spectrometry (IDMS), a definitive quantitative technique.
Expertise in Practice: The choice of a ¹³C₆-labeled standard is deliberate. Carbon-13 is a stable, non-radioactive isotope, and labeling all six carbons of the aromatic ring ensures the isotopic label is retained even if the molecule undergoes fragmentation at the methyl or amino groups during ionization. This chemical robustness is a hallmark of a trustworthy internal standard.
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Preparation of Calibration Standards:
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Prepare a stock solution of unlabeled o-toluidine (analyte) in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
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-
Preparation of Internal Standard (IS) Solution:
-
Prepare a stock solution of 2-Toluidine-¹³C₆ in the same solvent at 1 mg/mL.
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Dilute this stock to a constant working concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.
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-
Sample Preparation:
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To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the 100 ng/mL IS working solution.
-
Vortex each sample to ensure homogeneity.
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If required, perform a sample clean-up step such as protein precipitation or solid-phase extraction to remove matrix interferences.
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-
LC-MS/MS Analysis:
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Inject the prepared samples onto a suitable liquid chromatography system (e.g., C18 column) to separate the analyte from other matrix components.
-
Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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MRM Transition for o-Toluidine: Monitor the transition from the precursor ion (m/z 108.1) to a characteristic product ion.
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MRM Transition for 2-Toluidine-¹³C₆: Monitor the transition from the labeled precursor ion (m/z 114.1) to its corresponding product ion. The M+6 shift is maintained.
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-
Data Processing:
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Calculate the peak area ratio of the analyte to the internal standard for each point in the calibration curve.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
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Caption: Workflow for quantitative analysis using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine quantification, NMR provides definitive structural confirmation. For 2-Toluidine-¹³C₆, the ¹³C NMR spectrum is profoundly different from its unlabeled counterpart. Every carbon in the aromatic ring is now NMR-active and will appear as a strong signal, exhibiting complex ¹³C-¹³C coupling patterns. In the ¹H NMR spectrum, the protons attached to the ¹³C-labeled ring will show additional splitting due to one-bond and two-bond ¹H-¹³C coupling, providing further structural verification.
Chemical Reactivity and Safety Profile
The isotopic labeling of 2-Toluidine-¹³C₆ does not alter its fundamental chemical reactivity. It behaves as a typical weakly basic aromatic amine, similar to aniline.[1] The amino group can be readily acylated, alkylated, and diazotized to participate in a wide range of organic reactions.
Trustworthiness through Self-Validation: From a safety perspective, it is imperative to handle the labeled compound with the same, if not greater, caution as the unlabeled o-toluidine. The toxicological and carcinogenic properties are conferred by the molecule's chemical structure, not its isotopic composition.[2][5]
Hazard Identification Summary
The hazard profile is based on data for the unlabeled o-toluidine.
| Hazard Class | GHS Category | Statement | Data Source(s) |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | [12] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | [12] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | [12] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Carcinogenicity | Category 1B/2 | H350/H351: May cause/Suspected of causing cancer | [2][5] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Safe Handling and Disposal Protocol
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Engineering Controls: Always handle 2-Toluidine-¹³C₆ inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a designated, ventilated, and cool area (2–8°C), away from oxidizing agents.[6]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, regional, and national regulations. Due to its high aquatic toxicity, do not allow it to enter drains or waterways. The RCRA waste number for the unlabeled compound is U328.[7]
Advanced Applications in Research & Development
The core utility of 2-Toluidine-¹³C₆ is to enhance the accuracy and reliability of quantitative measurements in complex matrices.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a premier analytical method that relies on altering the isotopic composition of the analyte in a sample. By adding a known quantity of the isotopically labeled standard (2-Toluidine-¹³C₆) to a sample containing an unknown quantity of the native analyte (o-toluidine), a new, fixed ratio of labeled to unlabeled compound is created.
The mass spectrometer does not measure absolute concentration but rather this precise ratio. Because the standard and analyte are chemically identical, they behave identically during sample preparation, chromatography, and ionization. Any sample loss or matrix-induced signal suppression will affect both compounds equally, leaving their ratio unchanged. This provides an exceptionally robust and accurate measurement, correcting for variations that would introduce significant error in other methods.
Sources
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- 7. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Toluidine-13C6 | CAS 1329837-29-7 | LGC Standards [lgcstandards.com]
- 9. 2-Toluidine-13C6, 2-Toluidine-13C6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]
- 10. o-Toluidine [webbook.nist.gov]
- 11. 2-Toluidine-13C6 | CAS 95-53-4 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. p-Toluidine-(phenyl-13C6) 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
